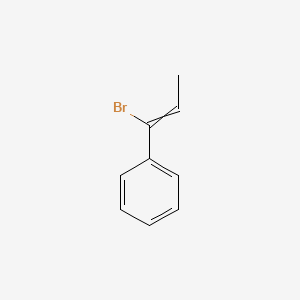
(1-Bromoprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromoprop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of cinnamyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of cinnamyl alcohol using bromine or hydrobromic acid under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (1-Bromoprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form cinnamaldehyde or cinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), or other halogens in non-polar solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Formation of cinnamyl alcohol, cinnamyl amine, or cinnamyl thiol.
Addition Reactions: Formation of 1,2-dibromopropylbenzene or 1-bromopropylbenzene.
Oxidation Reactions: Formation of cinnamaldehyde or cinnamic acid.
Scientific Research Applications
(1-Bromoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bond in the prop-1-en-1-yl group allows for addition reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Cinnamyl chloride: Similar structure but with a chlorine atom instead of bromine.
Cinnamyl alcohol: The hydroxyl group replaces the bromine atom.
Cinnamaldehyde: The aldehyde group replaces the bromine atom.
Comparison:
Reactivity: (1-Bromoprop-1-en-1-yl)benzene is more reactive in substitution reactions compared to cinnamyl chloride due to the better leaving ability of the bromine atom.
Applications: While cinnamyl alcohol is primarily used in fragrance and flavor industries, this compound finds broader applications in organic synthesis and medicinal chemistry.
Stability: Cinnamaldehyde is more stable than this compound due to the presence of the aldehyde group, which is less reactive than the bromine atom.
Properties
CAS No. |
31026-78-5 |
|---|---|
Molecular Formula |
C9H9Br |
Molecular Weight |
197.07 g/mol |
IUPAC Name |
1-bromoprop-1-enylbenzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |
InChI Key |
ACBQEXKLZZDORL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















